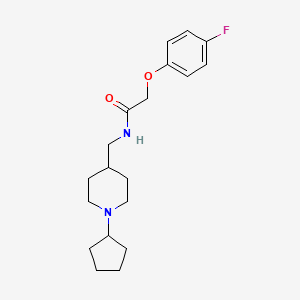

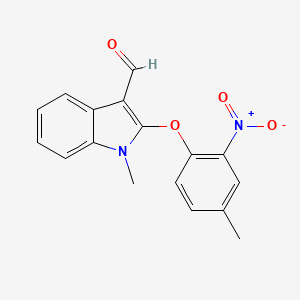

4-Chlorobenzyl 5,6-dimethyl-1,2,4-triazin-3-yl sulfide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

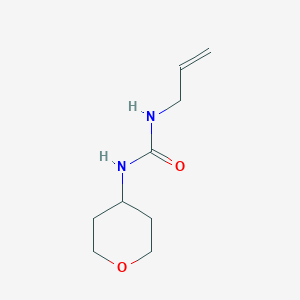

4-Chlorobenzyl 5,6-dimethyl-1,2,4-triazin-3-yl sulfide is an organosulfur compound that has a wide range of applications in scientific research. It is a colorless solid that is insoluble in water, but soluble in organic solvents such as methanol and ethanol. This compound has been used in a variety of fields, including organic synthesis, medicinal chemistry, and drug discovery.

Wissenschaftliche Forschungsanwendungen

Tribological Properties and Mechanism

Research on triazine derivatives, such as those involving sulfur-containing compounds, has been conducted to understand their tribological properties when used as additives in lubricants. Studies show these derivatives can significantly improve wear resistance and reduce friction in water-glycol base fluids, attributed to the activity of sulfur in the additives and the formation of protective tribofilms on surfaces (Wu et al., 2017).

Synthesis and Reactivity

The reactivity of 1,2,4-triazine derivatives has been explored, particularly in reactions leading to nucleophilic substitution and deoxygenation processes. These studies contribute to the synthetic versatility of triazine compounds, offering pathways to new materials and pharmaceuticals (Kozhevnikov et al., 2002).

Structural and Tautomeric Studies

Investigations into the structure and tautomerism of triazine-containing sulfonamide derivatives reveal insights into their chemical behavior, including intermolecular interactions and solvent effects on tautomeric forms. This research is crucial for understanding the fundamental properties that influence the stability and reactivity of these compounds (Branowska et al., 2022).

Chemoselective Chlorination Techniques

Developments in chemoselective chlorination methods for benzyl alcohols using triazine catalysts highlight the role of these compounds in facilitating specific transformations in organic synthesis. Such methodologies offer efficient routes to chlorinated products, valuable in various chemical manufacturing processes (Sun et al., 2009).

Corrosion Inhibition

Triazine derivatives have been studied for their corrosion inhibition effects on metals, showcasing the potential of these compounds in protecting against chemical degradation in aggressive environments. This application is particularly relevant in industrial settings where corrosion resistance is critical (Singh et al., 2018).

Wirkmechanismus

Eigenschaften

IUPAC Name |

3-[(4-chlorophenyl)methylsulfanyl]-5,6-dimethyl-1,2,4-triazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3S/c1-8-9(2)15-16-12(14-8)17-7-10-3-5-11(13)6-4-10/h3-6H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCIRABVJNHFHFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NC(=N1)SCC2=CC=C(C=C2)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chlorobenzyl 5,6-dimethyl-1,2,4-triazin-3-yl sulfide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

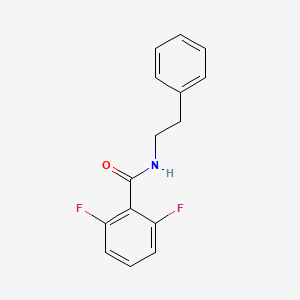

![2-[(4-Fluorophenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone](/img/structure/B2741165.png)

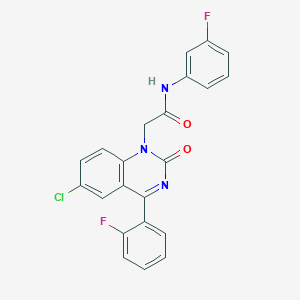

![2-[2-(1-butyl-5-oxopyrrolidin-3-yl)-1H-benzimidazol-1-yl]-N-methyl-N-phenylacetamide](/img/structure/B2741177.png)